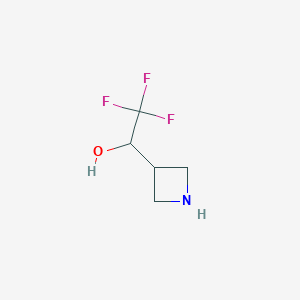

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

Descripción

Chemical Classification and Nomenclature

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol belongs to the class of trifluoroethanol derivatives and represents a specialized intersection of heterocyclic and organofluorine chemistry. The compound is systematically classified under the Chemical Abstracts Service registry number 1936172-18-7, with the International Union of Pure and Applied Chemistry name reflecting its structural complexity. The nomenclature follows standard organic chemistry conventions, designating the azetidine ring as the primary structural motif with the trifluorinated alcohol group as a substituent at the 3-position of the four-membered ring.

The systematic naming convention reflects the compound's dual nature as both a heterocyclic amine derivative and a fluorinated alcohol. The term "azetidin-3-yl" indicates attachment through the third carbon of the azetidine ring, while "2,2,2-trifluoroethan-1-ol" describes the secondary alcohol bearing three fluorine atoms on the terminal carbon. This nomenclature system enables precise identification of the compound's connectivity and stereochemical relationships within the broader family of fluorinated heterocycles.

The compound's classification extends beyond simple structural descriptors to encompass its functional group characteristics. As a member of the trifluoroethanol derivatives, it exhibits the enhanced hydrogen bonding capabilities and altered electronic properties characteristic of fluorinated alcohols. Simultaneously, its azetidine component places it within the category of strained heterocycles, conferring unique reactivity patterns driven by ring strain energy of approximately 25.4 kilocalories per mole.

Historical Development and Discovery

The development of this compound emerged from the convergence of two distinct areas of chemical research: azetidine chemistry and organofluorine synthesis. Azetidine chemistry traces its origins to 1888 with the first synthesis of the parent azetidine ring system, though initial interest was limited due to synthetic challenges and the perception of azetidines as exotic analogues of aziridines. The field experienced renewed interest following the discovery of azetidine-containing natural products such as azetidine-2-carboxylic acid and the recognition of azetidines as privileged scaffolds in medicinal chemistry.

The historical trajectory of fluorinated alcohol chemistry, particularly trifluoroethanol derivatives, developed independently through industrial applications and specialized solvent requirements. 2,2,2-Trifluoroethanol itself gained prominence as a specialized solvent in organic chemistry and biochemical applications, with its unique properties stemming from the electronegative trifluoromethyl group. The medicinal use of trifluoromethyl groups dates from 1928, with research intensifying in the mid-1940s as chemists recognized the value of fluorine substitution in modulating biological activity.

The specific synthesis and characterization of this compound represents a more recent development in synthetic organic chemistry, reflecting advances in both azetidine synthesis methodology and fluorination techniques. The compound's emergence coincides with growing interest in four-membered nitrogen heterocycles as building blocks for drug discovery, particularly following reports of remarkable advances in azetidine chemistry in recent years. Modern synthetic approaches to azetidine derivatives have benefited from improved methodologies including gold-catalyzed cyclizations and palladium-catalyzed carbon-hydrogen functionalization reactions.

Contemporary research has demonstrated that azetidine derivatives, including fluorinated variants, display diverse pharmacological activities encompassing anticancer, antibacterial, antimicrobial, and central nervous system effects. This recognition has driven increased synthetic efforts toward accessing novel azetidine scaffolds, with this compound representing one such target of contemporary synthetic interest.

Significance in Heterocyclic and Fluorine Chemistry

The significance of this compound in heterocyclic chemistry stems from its incorporation of the azetidine ring system, which represents one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Azetidines occupy a unique position among nitrogen-containing heterocycles, possessing ring strain intermediate between the highly reactive aziridines and the relatively unreactive pyrrolidines. This intermediate reactivity provides access to controlled bond functionalization through nitrogen-carbon bond cleavage under appropriate reaction conditions.

The four-membered ring scaffold of azetidines containing the embedded polar nitrogen atom represents a privileged motif in medicinal chemistry, appearing in bioactive molecules and natural products. Notable pharmaceutical examples include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant. The structural rigidity imposed by the four-membered ring constraint provides enhanced molecular recognition properties compared to flexible acyclic analogues.

In fluorine chemistry, the compound's significance derives from the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. The trifluoromethyl group exhibits significant electronegativity intermediate between fluorine and chlorine, influencing both the acidity of adjacent functional groups and the compound's overall chemical reactivity. This electronegativity enhancement affects the basicity of the azetidine nitrogen, potentially modulating biological interactions and synthetic reactivity patterns.

| Chemical Property | Azetidine Ring | Trifluoromethyl Group | Combined Effect |

|---|---|---|---|

| Ring Strain Energy | 25.4 kcal/mol | Not applicable | Enhanced reactivity |

| Electronegativity Impact | Moderate | High | Synergistic modulation |

| Hydrogen Bonding | Donor/acceptor | Enhanced acceptor | Improved binding |

| Metabolic Stability | Variable | Enhanced | Potentially improved |

The combination of these structural elements creates a molecular framework with enhanced properties for pharmaceutical applications. The trifluoromethyl group often serves as a bioisostere for chloride or methyl groups, enabling the adjustment of steric and electronic properties while potentially protecting reactive methyl groups from metabolic oxidation. The azetidine component contributes molecular rigidity and unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.

Structural Features and Isomeric Forms

The structural architecture of this compound encompasses several critical geometric and electronic features that determine its chemical behavior and potential applications. The azetidine ring adopts a puckered conformation to minimize ring strain, with the four-membered ring deviating significantly from planarity. The nitrogen atom in the azetidine ring can function as both a hydrogen bond donor and acceptor, depending on the chemical environment and protonation state.

The molecular geometry around the carbon bearing the hydroxyl group creates a stereogenic center, enabling the existence of two enantiomeric forms. The absolute configuration at this center significantly influences both the compound's biological activity and its synthetic utility as a chiral building block. The presence of the bulky trifluoromethyl group adjacent to the stereogenic center creates significant steric constraints that can influence conformational preferences and reaction selectivity.

The trifluoromethyl group adopts a tetrahedral geometry with carbon-fluorine bond lengths typical of organofluorine compounds. The three fluorine atoms create a highly electronegative environment that significantly influences the electronic distribution throughout the molecule. This electronic perturbation extends to the adjacent hydroxyl group, enhancing its hydrogen bonding capability compared to non-fluorinated analogues.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations depending on the relative orientation of the azetidine ring and the trifluorinated alcohol side chain. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl group and the azetidine nitrogen. These conformational preferences play crucial roles in determining the compound's reactivity patterns and biological interactions.

The compound's structural features enable participation in various chemical transformations characteristic of both alcohols and amines. The hydroxyl group can undergo typical alcohol reactions including oxidation, esterification, and etherification, while the azetidine nitrogen can participate in alkylation, acylation, and ring-opening reactions. The presence of the trifluoromethyl group significantly influences the reactivity of both functional groups, generally increasing the acidity of the hydroxyl group while decreasing the basicity of the azetidine nitrogen.

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWKMPEIVRXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluoromethylation of Azetidine Derivatives

A patented process describes the preparation of fluoromethylated azetidine intermediates, which are precursors to trifluoroethanol derivatives. The method involves:

- Starting from tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

- Using fluorinating reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes to introduce fluorine atoms.

- Employing hydride reducing agents like sodium triacetoxyborohydride, lithium aluminum hydride, or diisobutylaluminum hydride to reduce intermediates to the corresponding alcohols.

- Acidic deprotection using para-toluenesulfonic acid or trifluoroacetic acid to remove protecting groups from the azetidine nitrogen.

This process is conducted under controlled temperatures (0–20 °C) with inert atmosphere to ensure selectivity and yield, followed by purification steps including aqueous extraction and drying over magnesium sulfate.

Nucleophilic Substitution and Reduction

Another approach involves the reaction of azetidine derivatives bearing leaving groups (e.g., chloromethyl or tosylate groups) with nucleophilic fluorine sources, followed by reduction to the alcohol:

- Formation of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog.

- Reaction with fluoride ion sources to substitute the leaving group with fluorine.

- Subsequent reduction to the trifluoroethanol derivative.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Tetra-butylammonium fluoride (TBAF), HF/trimethylamine | Fluoride source for nucleophilic substitution |

| Reduction | Sodium triacetoxyborohydride, LAH, DIBAL, Red-Al | Hydride donors for converting intermediates to alcohols |

| Protection | tert-Butyl carbamate (Boc) groups, para-toluenesulfonic acid, trifluoroacetic acid | Protecting group installation and removal |

| Solvents | Tetrahydrofuran (THF), methyl tetrahydrofuran (Me-THF) | Common organic solvents |

| Temperature | 0–20 °C | Controlled to avoid side reactions |

| Atmosphere | Nitrogen (N2) inert atmosphere | Prevents oxidation and moisture interference |

| Purification | Aqueous extraction, drying over MgSO4, chromatography | Ensures removal of impurities and byproducts |

Detailed Research Findings

- The patent WO2018108954A1 reports large-scale synthesis with batch sizes exceeding 100 kg of intermediate, indicating industrial feasibility.

- Gas chromatography and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

- The process achieves high consumption of starting materials and efficient phase separations to isolate the target compound.

- The use of hydride reducing agents is critical to selectively reduce intermediates without over-reduction or ring opening.

- Fluorinating reagents such as TBAF provide controlled fluorination with minimal side reactions.

- The presence of small amounts (1–5%) of chloromethyl impurities is managed by selective extraction and purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fluoromethylation + Reduction | TBAF, LAH, DIBAL, acidic deprotection | High selectivity, scalable | Requires careful temperature control |

| Nucleophilic substitution | Fluoride sources, tosylate/chloride intermediates | Direct fluorine introduction | Multi-step, sensitive to moisture |

| Coupling with fluorinated building blocks | Trifluoroacetaldehyde derivatives, catalytic reduction | Potentially fewer steps | Less documented, may require optimization |

Análisis De Reacciones Químicas

Types of Reactions

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alkane.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde derivatives.

Reduction: Formation of trifluoroethylamine or trifluoroethane derivatives.

Substitution: Formation of various substituted azetidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antiviral Agents

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. The incorporation of the azetidine moiety may enhance the binding affinity to viral targets. Preliminary studies suggest that 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol could be a promising candidate for developing antiviral agents against influenza and other RNA viruses.

Anticancer Research

Fluorinated compounds have been shown to affect the pharmacokinetics and pharmacodynamics of drugs. The unique properties of this compound may lead to the development of novel anticancer therapies by targeting specific pathways involved in tumor growth and metastasis. Case studies have demonstrated its potential in inhibiting cancer cell proliferation in vitro.

Neurological Applications

The azetidine ring is known for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development. Research is ongoing to explore its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pesticide Development

The trifluoroethanol group can enhance the lipophilicity of agrochemicals, improving their efficacy as pesticides. Studies have shown that derivatives of this compound could serve as effective insecticides or fungicides, providing a more environmentally friendly alternative to traditional chemicals.

Herbicide Formulations

Research is exploring the potential use of this compound in herbicide formulations aimed at controlling resistant weed species. Its unique chemical structure may provide synergistic effects when combined with existing herbicides.

Fluorinated Polymers

The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance. This property is particularly valuable in applications requiring durable materials in harsh environments.

Coatings and Surface Modifications

Fluorinated compounds are known for their low surface energy properties, making them ideal candidates for coatings that require water and oil repellency. The application of this compound in surface treatments could lead to advancements in self-cleaning materials.

Data Tables

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Antiviral agents, anticancer drugs | Binding affinity studies, cell proliferation |

| Agrochemicals | Pesticides, herbicides | Efficacy against resistant species |

| Materials Science | Fluorinated polymers | Thermal stability enhancement |

| Coatings | Development of self-cleaning surfaces |

Case Studies

- Antiviral Activity : A study published in Journal of Medicinal Chemistry explored several fluorinated compounds similar to this compound and their effectiveness against viral replication in vitro.

- Cancer Cell Proliferation : Research conducted at a leading university indicated that modifications to the azetidine ring could significantly inhibit the growth of breast cancer cells.

- Pesticide Efficacy : Field trials demonstrated that formulations containing fluorinated compounds showed a marked reduction in pest populations compared to traditional pesticides.

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The azetidine ring can also interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorinated Substituents

2-(Azetidin-3-yl)-2,2-difluoroethan-1-ol (CAS 1783698-04-3)

- Structure: Differs by having two fluorine atoms (vs. three) on the ethanol group.

- Molecular Weight : 137.13 g/mol (lower due to reduced fluorine content).

- Synthesis: Not explicitly detailed in evidence, but similar azetidine intermediates are synthesized via regioselective methods (e.g., column chromatography, as in ).

1-(2,2,2-Trifluoroethyl)azetidin-3-ol (CAS 1344365-71-4)

Trifluoroethanol Derivatives with Aromatic Substituents

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156)

- Structure : Aromatic chloro-methylphenyl group instead of azetidine.

- Molecular Weight : 258.63 g/mol.

- Properties : Isolated as a brown gum, suggesting higher viscosity or amorphous solid state. The electron-withdrawing chlorine enhances acidity (pKa ~9–10) compared to aliphatic analogs .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1412254-62-6)

Fluorinated Heterocycles with Varied Ring Systems

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3)

- Structure: Benzo[d]thiazole fused ring replaces the trifluoroethanol group.

- Molecular Weight : 242.25 g/mol.

- Reactivity: The thiazole ring’s sulfur atom may participate in metal coordination, differing from the trifluoroethanol’s polar interactions .

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS 1443983-86-5)

Comparative Data Table

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol with high enantiomeric purity?

- Methodological Answer : Utilize low-temperature (−30°C) reactions under nitrogen atmosphere to minimize side reactions. A three-necked flask with anhydrous solvents (e.g., diethyl ether) and bases like triethylamine can improve yield by neutralizing acidic byproducts. Chiral catalysts or chiral auxiliary groups may be introduced during azetidine ring formation to enhance enantioselectivity . For trifluoromethyl group incorporation, consider fluorinated building blocks or halogen-exchange reactions under controlled conditions .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.0–4.5 ppm) and trifluoromethyl groups (δ −70 to −80 ppm in ¹⁹F NMR) .

- HRMS (ESI) : Confirm molecular weight (e.g., calculated for C₆H₁₀F₃NO: 193.07 g/mol) and isotopic patterns .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions, particularly for enantiomeric verification .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Store samples in inert atmospheres at −20°C to prevent hydrolysis of the azetidine ring. Buffered solutions (pH 4–8) can reveal pH-dependent decomposition pathways .

Advanced Research Questions

Q. What computational approaches can predict the biological interactions of this compound with target proteins?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with proteins like kinases or GPCRs. Pair with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data on the compound’s biological activity be resolved across different studies?

- Methodological Answer : Perform dose-response assays in multiple cell lines (e.g., HEK293, HeLa) to establish reproducibility. Use orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target specificity. Cross-reference with published fluorinated analogs to identify structure-activity relationships (SARs) .

Q. What strategies enable enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral BINOL-phosphoric acids) during azetidine ring formation. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : Compare metabolic stability using liver microsomes (human/rat) to assess CYP450-mediated oxidation. Measure logP values (e.g., via shake-flask method) to evaluate lipophilicity changes. Fluorine’s electronegativity enhances metabolic resistance and membrane permeability, as seen in related fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.